molecular formula C14H10N4O B13899462 N-pyridin-2-ylquinoxaline-2-carboxamide

N-pyridin-2-ylquinoxaline-2-carboxamide

Cat. No.: B13899462
M. Wt: 250.25 g/mol
InChI Key: WADBXNCQVXNBSM-UHFFFAOYSA-N
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Description

N-pyridin-2-ylquinoxaline-2-carboxamide is a heterocyclic compound that features a quinoxaline core with a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-ylquinoxaline-2-carboxamide typically involves the reaction of quinoxaline derivatives with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of a catalyst-free synthesis involving hetaryl ureas and alcohols . The reaction conditions are generally mild, and the process is environmentally friendly, yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include substituted quinoxalines, pyridine derivatives, and various functionalized carboxamides.

Scientific Research Applications

N-pyridin-2-ylquinoxaline-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-2-ylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-quinolin-2-ylquinoxaline-2-carboxamide
  • N-isoquinolin-1-ylquinoxaline-2-carboxamide
  • N-pyridin-2-ylquinoxaline-2-carboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine and quinoxaline rings allows for versatile functionalization and interaction with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-pyridin-2-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(18-13-7-3-4-8-15-13)12-9-16-10-5-1-2-6-11(10)17-12/h1-9H,(H,15,18,19)

InChI Key

WADBXNCQVXNBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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